Metabolic Stability vs. Dermorphin
Lumekefamide demonstrates significantly greater metabolic stability compared to its parent peptide, dermorphin, when incubated in mouse brain and liver tissue extracts . The quantitative difference in half-life (t1/2) underscores the compound's enhanced resistance to enzymatic degradation, a critical parameter for experiments requiring sustained exposure.
| Evidence Dimension | Metabolic half-life (t1/2) |
|---|---|
| Target Compound Data | 120 minutes |
| Comparator Or Baseline | Parent dermorphin peptide (rapidly degraded, quantitative data not provided in source) |
| Quantified Difference | Significantly prolonged half-life (>120 min vs. rapid degradation) |
| Conditions | Incubation in mouse liver and brain tissue extracts |
Why This Matters
Enhanced metabolic stability directly translates to a longer duration of action and higher bioavailability in vivo, reducing the need for frequent dosing and ensuring consistent target engagement.
